1-(Piperidin-3-YL)cyclopropan-1-OL

Description

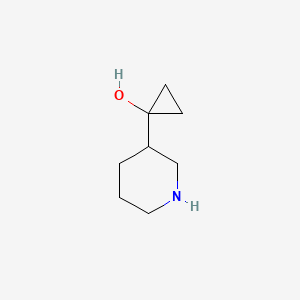

1-(Piperidin-3-YL)cyclopropan-1-OL is a piperidine-derived compound featuring a cyclopropane ring fused to a hydroxylated carbon atom. The piperidine moiety, a six-membered nitrogen-containing heterocycle, is a common scaffold in medicinal chemistry due to its versatility in modulating pharmacological properties such as bioavailability, receptor binding, and metabolic stability. The cyclopropane ring introduces unique steric and electronic effects, including ring strain and conformational rigidity, which may enhance binding affinity or alter solubility compared to non-cyclic analogs.

Properties

IUPAC Name |

1-piperidin-3-ylcyclopropan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8(3-4-8)7-2-1-5-9-6-7/h7,9-10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDZLBHYWQAIOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Piperidin-3-YL)cyclopropan-1-OL can be achieved through several synthetic routes. One common method involves the cyclopropanation of piperidine derivatives. This can be done using reagents such as diazomethane or other carbene precursors under controlled conditions . Industrial production methods often involve multi-step synthesis processes that ensure high yield and purity of the final product. These methods may include the use of catalysts and specific reaction conditions to optimize the synthesis .

Chemical Reactions Analysis

1-(Piperidin-3-YL)cyclopropan-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Piperidin-3-YL)cyclopropan-1-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-3-YL)cyclopropan-1-OL involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with biological receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects . The cyclopropanol group may also contribute to the compound’s activity by influencing its binding affinity and selectivity for specific targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Key Compounds for Comparison:

(3R,4S)-4-(3-(Methylsulfonyl)phenyl)-1-propyl-piperidin-3-ol (): Structure: Contains a methylsulfonylphenyl group at position 4 and a propyl chain at position 1 of the piperidine ring. The propyl chain may increase lipophilicity, affecting membrane permeability.

1-(Piperidin-1-yl)-3-(2,4,6-trimethyl-phenyl)propan-2-ol (): Structure: Features a trimethylphenyl group linked via a propan-2-ol chain to the piperidine nitrogen. The trimethylphenyl group may enhance hydrophobic interactions but reduce solubility.

Structural Comparison Table:

| Compound | Core Structure | Key Substituents | Predicted logP | Solubility (Aqueous) |

|---|---|---|---|---|

| 1-(Piperidin-3-YL)cyclopropan-1-OL | Piperidine + cyclopropane | Cyclopropane-OH, no aromatic groups | ~1.8 (est.) | Moderate |

| (3R,4S)-4-(Methylsulfonylphenyl)-piperidin-3-ol | Piperidine | Methylsulfonylphenyl, propyl | ~2.5 (est.) | High |

| 1-(Piperidin-1-yl)-3-(trimethylphenyl)propan-2-ol | Piperidine + propanol | Trimethylphenyl, propan-2-ol | ~3.0 (est.) | Low |

Pharmacological Implications

- Target Compound : The cyclopropane ring may confer metabolic stability by resisting cytochrome P450-mediated oxidation, a common degradation pathway for flexible alkyl chains. Its moderate logP suggests balanced blood-brain barrier penetration, making it a candidate for CNS-targeting agents.

- Methylsulfonylphenyl Analog (): The polar sulfonyl group could improve binding to polar enzyme active sites (e.g., kinases) but may limit CNS penetration due to reduced lipophilicity.

- Trimethylphenyl-Propanol Analog (): High lipophilicity may favor peripheral tissue distribution but increase risk of off-target interactions.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(Piperidin-3-YL)cyclopropan-1-OL with optimal purity and yield?

- Methodological Answer : Synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity) and the use of protecting groups for sensitive functional groups. For example, cyclopropanation reactions involving piperidine derivatives often necessitate anhydrous conditions to prevent hydrolysis. Purification steps, such as column chromatography or recrystallization, should be documented with retention factors (Rf) and melting points to verify purity .

Q. Which analytical techniques are essential for confirming the structural identity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. For stereochemical analysis, X-ray crystallography can resolve spatial arrangements, as demonstrated in analogous piperidine derivatives .

Q. How can researchers ensure experimental reproducibility when working with this compound?

- Methodological Answer : Detailed documentation of synthetic protocols—including reagent stoichiometry, reaction times, and purification methods—is essential. Follow guidelines for reporting experimental procedures (e.g., Beilstein Journal standards), and provide supplementary data such as chromatograms or spectral raw files in supporting information .

Advanced Research Questions

Q. How should contradictions between spectroscopic data and computational modeling results be resolved?

- Methodological Answer : Cross-validate findings using multiple techniques. For instance, if NMR data conflicts with Density Functional Theory (DFT)-predicted conformers, conduct variable-temperature NMR or rotational spectroscopy to assess dynamic behavior. Compare results with structurally similar compounds (e.g., 1-(Thiophen-2-ylmethyl)piperidin-3-ol) to identify trends .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel reaction pathways?

- Methodological Answer : Employ molecular docking studies to explore interactions with biological targets or catalytic sites. For chemical reactivity, use ab initio methods (e.g., Gaussian software) to calculate transition states and activation energies. Validate predictions with small-scale exploratory reactions monitored via TLC or in situ IR .

Q. How can researchers design experiments to elucidate the compound’s reaction pathways under oxidative or reductive conditions?

- Methodological Answer : Systematically vary oxidizing/reducing agents (e.g., KMnO₄ vs. NaBH₄) and monitor products using LC-MS. For example, oxidation may yield cyclopropane ring-opened products, while reduction could stabilize the piperidine moiety. Compare results to analogous systems (e.g., 3-(3-Pyridyl)-2-propen-1-OL oxidation pathways) .

Q. What strategies mitigate challenges in characterizing the compound’s stability under varying pH or temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and pH-dependent degradation assays. For hygroscopic or light-sensitive samples, use inert atmospheres (N₂/Ar) and amber glassware. Document degradation products via HPLC coupled with mass spectrometry .

Methodological Notes

- Data Recording : Maintain standardized tables for reaction parameters (e.g., solvents, catalysts, yields) and analytical data (e.g., NMR shifts, HRMS peaks) to enable cross-study comparisons .

- Safety Protocols : Adhere to GHS-US hazard guidelines (e.g., skin/eye protection) and emergency procedures outlined in safety data sheets for piperidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.